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Compound of Interest

Compound Name: 1-Methylisatin

Cat. No.: B181951

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
methylisatin (1-methyl-1H-indole-2,3-dione), a versatile heterocyclic compound with significant
applications in medicinal chemistry and organic synthesis. This document is intended for
researchers, scientists, and drug development professionals, offering a centralized resource for
the key spectroscopic characteristics, experimental protocols for data acquisition, and relevant
biological pathway context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-methylisatin, providing a
guantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 1-Methylisatin
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Chemical Shift (8)

Multiplicity Assignment Solvent
Ppm
7.60-7.54 m 2H (Aromatic) CDCls
7.12-7.08 m 1H (Aromatic) CDCls
6.88 d 1H (Aromatic) CDCls
3.22 s 3H (N-CHs) CDCls
m = multiplet, d =
doublet, s = singlet
Table 2: 13C NMR Spectroscopic Data for 1-Methylisatin
Chemical Shift (6) ppm Assignment Solvent
183.5 C=0 (C3) CDCls
157.9 C=0 (C2) CDCls
151.0 Quaternary C CDCls
138.5 Aromatic CH CDClIs
125.0 Aromatic CH CDCls
123.8 Aromatic CH CDCls
1175 Quaternary C CDCls
110.1 Aromatic CH CDCls
26.4 N-CHs CDCls

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 1-Methylisatin
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Wavenumber (cm~?) Intensity Assignment

1734 Strong C=0 stretch (ketone)

1612 Strong C=0 stretch (amide)

1470 Medium Aromatic C=C stretch

1375 Medium C-N stretch

758 Strong C-H bend (ortho-disubstituted)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Methylisatin

m/z Relative Intensity Assignment

161 100% [M]* (Molecular lon)
133 High [M-COJ*

105 Medium [M-CO-CO]*

77 Medium [CeHs]*

UV-Vis Spectroscopy

Table 5: UV-Vis Spectroscopic Data for 1-Methylisatin

Amax (nm) Solvent
253 Ethanol
310 Ethanol

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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NMR Spectroscopy

Sample Preparation:

» Dissolve 5-10 mg of 1-methylisatin in approximately 0.6 mL of deuterated chloroform
(CDCls).

« Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to
remove any particulate matter.

e Ensure the final sample height in the NMR tube is approximately 4-5 cm.
1H NMR Spectroscopy:
 Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

e Parameters:

[e]

Pulse Program: zg30

Number of Scans: 16

o

[¢]

Relaxation Delay (d1): 1.0 s

[¢]

Acquisition Time: 4.0 s

[e]

Spectral Width: 20 ppm

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase
correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCls
at 7.26 ppm.

13C NMR Spectroscopy:
 Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
e Parameters:

o Pulse Program: zgpg30 (proton decoupled)
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Number of Scans: 1024

[e]

o

Relaxation Delay (d1): 2.0 s

[¢]

Acquisition Time: 1.2 s

[¢]

Spectral Width: 240 ppm

e Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Reference
the spectrum to the CDCls solvent peak at 77.16 ppm.

IR Spectroscopy

e Technique: Attenuated Total Reflectance (ATR)

e Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond

ATR accessory.

o Sample Preparation: Place a small amount of solid 1-methylisatin directly onto the ATR

crystal.

o Data Acquisition:

o

Collect a background spectrum of the clean, empty ATR crystal.

[e]

Apply pressure to the sample using the ATR anvil to ensure good contact.

o

Collect the sample spectrum over a range of 4000-400 cm~1,

[¢]

Typically, 16 scans are co-added to improve the signal-to-noise ratio.

e Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

» Technique: Electron lonization (EI)

e Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
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Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet.

lonization:

o lonization Energy: 70 eV

o Source Temperature: 230 °C

Mass Analysis:

o Scan Range: m/z 40-400

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

UV-Vis Spectroscopy

e Instrument: Shimadzu UV-1800 spectrophotometer (or equivalent).
e Sample Preparation:
o Prepare a stock solution of 1-methylisatin in ethanol.

o Dilute the stock solution to an appropriate concentration to ensure the absorbance falls
within the linear range of the instrument (typically 0.1 - 1 AU).

» Data Acquisition:
o Use a quartz cuvette with a 1 cm path length.
o Record a baseline spectrum using the solvent (ethanol).
o Record the sample spectrum over a wavelength range of 200-600 nm.

» Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

Biological Context: Inhibition of Carboxylesterase

1-Methylisatin has been identified as an inhibitor of carboxylesterases (CEs), a class of
enzymes involved in the metabolism of a wide range of xenobiotics and endogenous
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compounds. The following diagram illustrates the proposed mechanism of inhibition.

Mechanism of Carboxylesterase Inhibition

Ester Substrate Normal

Covalent Carboxylesterase Methylisatin-CE Inhibition :;é) I,Sotg/astg
ovalen i i
Bonding (Active Site) Covalent Adduct (Blocked)

Click to download full resolution via product page

Carboxylesterase inhibition by 1-methylisatin.

Experimental Workflow: Synthesis and
Characterization

The following diagram outlines a typical experimental workflow for the synthesis and

subsequent spectroscopic characterization of 1-methylisatin.
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Workflow for 1-methylisatin synthesis and analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-Methylisatin: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181951#1-methylisatin-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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